molecular formula C25H28FN5O4S B2633697 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-88-5

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2633697
CAS-Nummer: 851969-88-5
Molekulargewicht: 513.59
InChI-Schlüssel: CURRRXVDZCPWPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O4S and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by its complex arrangement, which includes a thiazolo-triazole moiety linked to a piperazine derivative. The presence of a fluorine atom on the phenyl ring and multiple methoxy groups enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C24H31FN2O4S
  • Molecular Weight : 430.5 g/mol

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. Notably, compounds with similar piperazine structures have been associated with:

  • Tyrosinase Inhibition : Compounds featuring piperazine have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, related compounds have demonstrated IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, indicating potent activity in preventing hyperpigmentation .
  • Nucleoside Transporter Inhibition : The compound has been highlighted for its selectivity towards equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is crucial for developing treatments targeting nucleotide metabolism and related disorders .

Cytotoxicity and Safety Profile

The cytotoxicity profile of similar compounds has been assessed using various cell lines. For example, derivatives of piperazine exhibited low cytotoxicity with IC50 values exceeding 50 µM in NIH-3T3 cells, suggesting a favorable safety profile for therapeutic applications .

Antimicrobial and Antiproliferative Effects

Preliminary studies have suggested that related compounds may also possess antimicrobial properties and exhibit antiproliferative effects against various cancer cell lines. The specific biological activity of the target compound remains to be fully elucidated through experimental studies.

Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
Tyrosinase Inhibition4-(4-Fluorobenzyl)piperazin-1-yl0.18 μM
Nucleoside Transporter InhibitionFPMINT (related structure)5-10 fold selectivity to ENT2 over ENT1
CytotoxicityVarious piperazine derivatives>50 μM

Case Study 1: Tyrosinase Inhibition

A study focusing on the design and synthesis of piperazine derivatives reported that certain compounds showed competitive inhibition against tyrosinase. The binding modes were analyzed using docking studies which confirmed their interaction with the active site of the enzyme. This suggests that modifications to the piperazine structure can significantly enhance inhibitory activity .

Case Study 2: Nucleoside Transporter Selectivity

In another investigation, analogues of a piperazine-based compound were evaluated for their selectivity towards ENT1 and ENT2 transporters. Results indicated that specific modifications led to increased selectivity for ENT2, which is beneficial for targeted drug delivery systems in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is characterized by a complex molecular structure that includes:

  • A thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
  • Piperazine and trimethoxyphenyl substituents that enhance its pharmacological properties.

The molecular formula is C23H24FN5OSC_{23}H_{24}FN_5OS with a molecular weight of approximately 437.5 g/mol. Its structural complexity allows it to interact with various biological targets.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the role of this compound as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and adenosine regulation, making them significant targets in cancer therapy. The compound's analogues have shown selective inhibition of ENT2 over ENT1, which could lead to advancements in targeted cancer treatments .

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with anticancer properties. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Case Study 1: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted to evaluate the efficacy of various analogues derived from the parent compound. The results demonstrated that modifications to the piperazine moiety significantly influenced the selectivity and potency against ENT1 and ENT2. One analogue was identified as having a fivefold increased selectivity for ENT2 compared to ENT1, highlighting its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated .

Case Study 2: In Vivo Efficacy

In vivo studies utilizing animal models have shown promising results regarding the compound's anticancer efficacy. Administration of selected analogues resulted in reduced tumor growth rates and improved survival outcomes in treated subjects. These findings support further investigation into the compound's mechanisms and potential clinical applications .

Eigenschaften

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-8-6-5-7-17(18)26/h5-8,13-14,21,32H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRRXVDZCPWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.